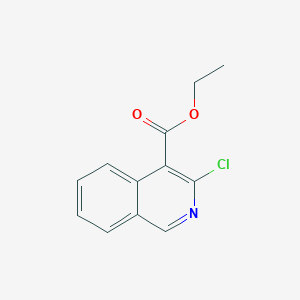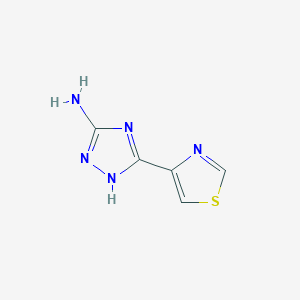
5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole rings in a single molecule makes this compound particularly interesting for medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole is not fully understood but is believed to involve interactions with various molecular targets. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
5-Amino-1,2,4-triazole: Lacks the thiazole ring but shares the triazole structure.
4-Thiazolyl-1,2,4-triazole: Similar structure but without the amino group.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir that contain the thiazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(4-thiazolyl)-1H-1,2,4-triazole lies in its combined thiazole and triazole rings, which confer a unique set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
属性
分子式 |
C5H5N5S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC 名称 |
5-(1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5N5S/c6-5-8-4(9-10-5)3-1-11-2-7-3/h1-2H,(H3,6,8,9,10) |
InChI 键 |
CKCKAUKRJCFBFU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)
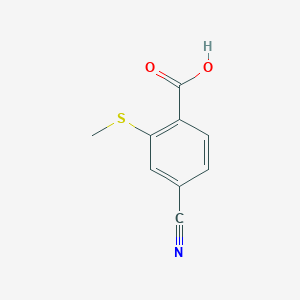
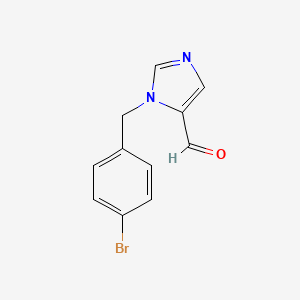
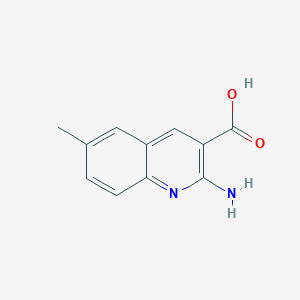
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
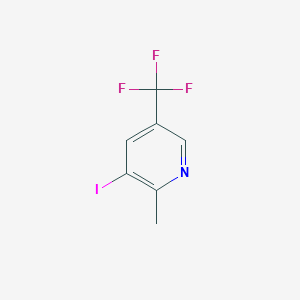
![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
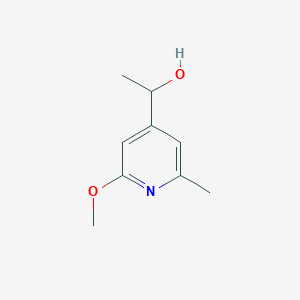
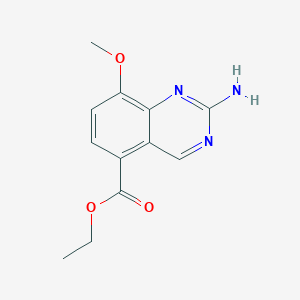
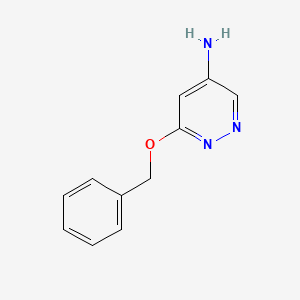
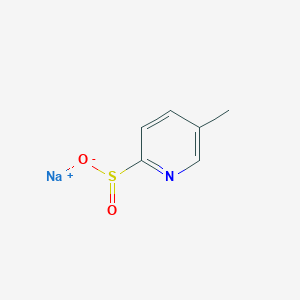
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
